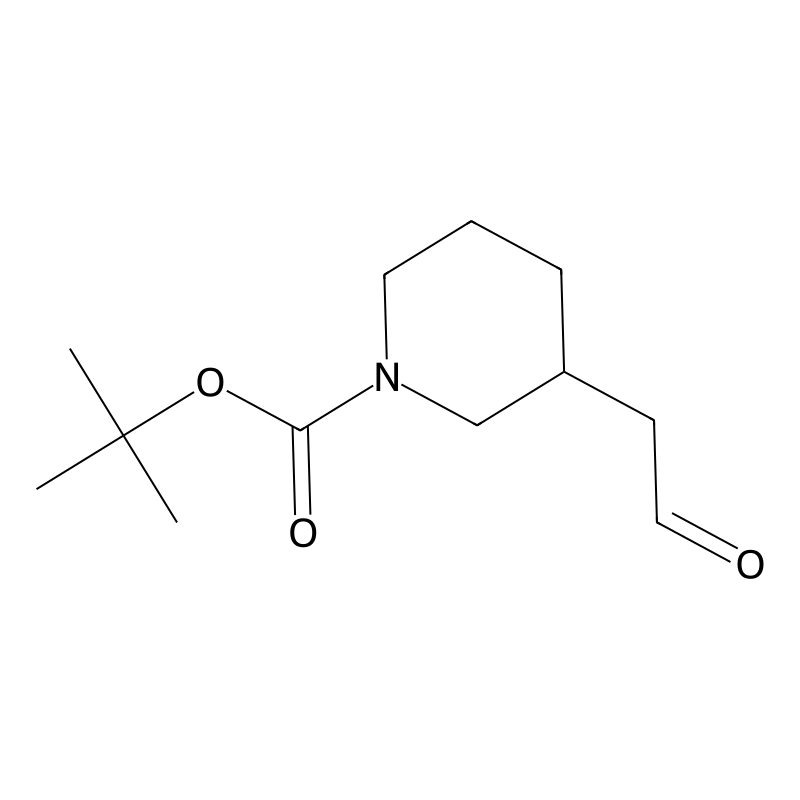

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate (Boc-PEPC) is a valuable intermediate in organic synthesis due to its functional group versatility. The presence of a tert-butyl protecting group (Boc) allows for controlled manipulation of the piperidine ring, while the 2-oxoethyl (acetyl) moiety can participate in various reactions.

Studies have shown its application in the synthesis of:

- Substituted piperidines: By manipulating and deprotecting the Boc group and the acetyl moiety, researchers can access diversely functionalized piperidine derivatives with potential applications in medicinal chemistry and material science.

- Heterocyclic compounds: The piperidine ring in Boc-PEPC can act as a building block for the construction of complex heterocyclic structures with potential biological activities.

Medicinal Chemistry:

The piperidine core scaffold is prevalent in numerous biologically active molecules. Boc-PEPC, with its readily modifiable structure, holds promise for the development of novel drugs.

- Target identification and validation: Researchers can utilize Boc-PEPC as a probe molecule to identify and validate potential drug targets involved in various diseases.

- Lead optimization: By incorporating structural modifications on the Boc-PEPC framework, medicinal chemists can explore structure-activity relationships and optimize lead compounds for improved potency and selectivity.

Material Science:

The combination of the cyclic amine and the carbonyl functionalities in Boc-PEPC suggests potential applications in material science. Studies have explored its use in:

- Polymer synthesis: As a co-monomer for the synthesis of functional polymers with potential applications in drug delivery, sensors, and catalysts [].

- Supramolecular assemblies: The self-assembly properties of Boc-PEPC are being investigated for the design of novel supramolecular structures with tailored functionalities.

Tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₁₉NO₃. It features a piperidine ring substituted at the 3-position with a 2-oxoethyl group and a tert-butyl ester at the carboxylic acid position. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties.

- Ester Hydrolysis: In the presence of water and an acid or base catalyst, tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate can hydrolyze to yield the corresponding carboxylic acid and alcohol.

- Nucleophilic Substitution: The carbonyl carbon of the 2-oxoethyl group can participate in nucleophilic attack, leading to various derivatives depending on the nucleophile used.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions make it a versatile intermediate in synthetic organic chemistry.

Several synthesis methods have been proposed for tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate:

- Condensation Reactions: The synthesis typically begins with the reaction of piperidine with a suitable aldehyde or ketone to form an intermediate, followed by esterification with tert-butyl chloroformate.

- Multistep Synthesis: A more complex route involves multiple steps including protection of functional groups, formation of the piperidine ring, and subsequent introduction of the 2-oxoethyl moiety.

- Use of Catalysts: Catalysts such as Lewis acids may be employed to facilitate certain steps in the synthesis process, improving yields and selectivity.

Tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate finds applications primarily in:

- Organic Synthesis: It serves as a key intermediate in the preparation of various organic compounds, particularly in pharmaceutical development.

- Medicinal Chemistry: Its structural characteristics make it a candidate for further modification leading to potential therapeutic agents.

Interaction studies involving tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate focus on its behavior in biological systems:

- Drug Interaction: Research indicates that compounds with similar structures may interact with various biological targets, including enzymes and receptors, although specific interaction data for this compound remains sparse.

- Toxicological Assessments: Studies have highlighted potential toxicity concerns, particularly regarding skin and eye irritation upon exposure .

Several compounds share structural similarities with tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate. Here are some notable examples:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | Similar piperidine structure; ester functionality | Ethoxy group instead of oxoethyl |

| (R)-tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate | Chiral variant; similar reactivity | Enantiomeric properties affecting biological activity |

| Tert-butyl 3-(2-(tert-butoxy)-2-oxoethyl)piperidine-1-carboxylate | Similar backbone; additional tert-butoxy group | Increased steric hindrance due to tert-butoxy |

These comparisons highlight the unique aspects of tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate while also demonstrating its relationship to other compounds within its class. Its specific functional groups confer distinct reactivity patterns and potential applications in synthetic chemistry and pharmacology.

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate possesses the molecular formula C₁₂H₂₁NO₃ and exhibits a molecular weight of 227.30 grams per mole. The compound is formally designated under the Chemical Abstracts Service registry number 372159-76-7, establishing its unique chemical identity within global databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name describing the tert-butyl ester of 3-(2-oxoethyl)piperidine-1-carboxylic acid.

The molecular structure features a piperidine ring system substituted at the 3-position with a 2-oxoethyl group and protected at the nitrogen atom with a tert-butyloxycarbonyl moiety. Alternative nomenclature includes designations such as 3-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester and 1-tert-butoxycarbonyl-3-(2-oxoethyl)piperidine. The compound's InChI identifier is InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h8,10H,4-7,9H2,1-3H3, providing a standardized representation of its molecular connectivity.

Key physical properties include a computed density of 1.0±0.1 grams per cubic centimeter and a boiling point of 318.1±15.0 degrees Celsius at 760 millimeters of mercury. The compound exhibits a flash point of 146.2±20.4 degrees Celsius and demonstrates moderate lipophilicity with a logarithmic partition coefficient of 1.41. Spectroscopic characterization reveals distinctive nuclear magnetic resonance signatures, with the tert-butyl group appearing at approximately 1.4 parts per million in proton nuclear magnetic resonance spectra.

Historical Development in Organic Synthesis

Chinese patent literature from 2013 describes comprehensive methodologies for synthesizing related N-tert-butyloxycarbonyl-3-piperidone derivatives, establishing foundational procedures that enabled access to the target compound. These patents detail multi-step synthetic sequences beginning with 3-hydroxypyridine as a starting material, followed by reduction, protection, and oxidation reactions to install the desired functional groups. The development of efficient synthetic routes addressed industrial scalability concerns, with reported overall yields exceeding 42% and product purities greater than 98%.

The synthetic approach typically involves the reaction of 3-hydroxypiperidine with di-tert-butyl dicarbonate under basic conditions to install the tert-butyloxycarbonyl protecting group. Subsequent functionalization at the 3-position introduces the 2-oxoethyl substituent through various methodologies, including alkylation reactions with appropriate electrophiles. Alternative synthetic strategies employ asymmetric catalysis to access enantiomerically enriched materials, with documented procedures achieving 85% enantiomeric excess using chiral ligands.

The historical development also encompasses optimization of reaction conditions and purification protocols. Patent applications describe the use of flow microreactor systems for enhanced efficiency and sustainability in large-scale production. These technological advances have facilitated the compound's accessibility for research applications and commercial synthesis programs.

Significance as a Synthetic Intermediate

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate demonstrates exceptional versatility as a synthetic intermediate across multiple domains of organic chemistry and pharmaceutical research. The compound's structural features enable participation in diverse chemical transformations, including oxidation, reduction, and substitution reactions. The presence of the aldehyde functionality at the 2-oxoethyl position provides opportunities for carbon-carbon bond formation through aldol condensations, Wittig reactions, and reductive aminations.

Research applications highlight the compound's utility in the synthesis of complex heterocyclic systems and pharmaceutical targets. Patent literature describes its incorporation into the preparation of substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, which represent advanced pharmaceutical intermediates. The compound serves as a precursor for the development of protease inhibitors and kinase modulators, demonstrating its relevance in medicinal chemistry programs.

The tert-butyloxycarbonyl protecting group confers stability during synthetic manipulations while allowing for selective deprotection when required. This orthogonal protection strategy enables complex synthetic sequences involving multiple functional group transformations. The protecting group remains stable under basic conditions and nucleophilic environments, facilitating reactions at other positions within the molecule.

Comparative analysis with structural analogs reveals the unique reactivity profile of the 3-substituted derivative. While the 4-position isomer tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate shares similar protecting group chemistry, the positional difference significantly impacts conformational preferences and reactivity patterns. This structural variation influences biological activity profiles and synthetic utility in pharmaceutical applications.

| Compound | Molecular Weight | CAS Number | Key Applications |

|---|---|---|---|

| tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate | 227.30 | 372159-76-7 | Pharmaceutical intermediates, heterocycle synthesis |

| tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 227.30 | 142374-19-4 | Protease inhibitors, synthetic building blocks |

| tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | 271.35 | 384830-13-1 | Ester derivatives, extended carbon chains |

The compound's significance extends to its role in developing novel therapeutic agents targeting central nervous system disorders. Research investigations have explored its potential in the synthesis of acetylcholinesterase inhibitors, which represent important therapeutic targets for neurodegenerative diseases. The piperidine core structure provides an excellent scaffold for medicinal chemistry optimization, allowing for systematic structure-activity relationship studies.

Industrial applications encompass its use in pharmaceutical manufacturing and research chemical supply chains. The compound's commercial availability and established synthetic protocols have facilitated its adoption in academic and industrial research programs worldwide. The development of standardized purification methods and analytical protocols has further enhanced its utility as a reliable synthetic intermediate.

The tert-butyloxycarbonyl (Boc) protection of piperidine derivatives represents a fundamental step in the synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate [1]. This protection strategy is essential for controlling the reactivity of the piperidine nitrogen during subsequent synthetic transformations [2]. The Boc group serves as an effective protecting group due to its stability under basic conditions and its selective removal under acidic conditions [3].

The protection of piperidine nitrogen typically involves the reaction of piperidine derivatives with Boc-introducing reagents under controlled conditions [1] [2]. The most common reagents employed for this purpose include di-tert-butyl dicarbonate (Boc₂O) and tert-butyl chloroformate, which react with the nucleophilic nitrogen of piperidine to form the corresponding carbamate [3] [4].

The mechanism of Boc protection involves nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the Boc reagent [2]. This attack results in the formation of a tetrahedral intermediate, which subsequently collapses to form the carbamate linkage with the elimination of a leaving group [5]. In the case of di-tert-butyl dicarbonate, the leaving group is tert-butyl carbonate, which spontaneously decomposes to carbon dioxide and tert-butanol [1] [2].

Several factors influence the efficiency of Boc protection, including the basicity of the piperidine nitrogen, steric hindrance around the reaction center, and the choice of reaction conditions [3]. For 3-substituted piperidines, the presence of substituents can affect the reactivity of the nitrogen, necessitating optimization of reaction parameters [5].

| Boc-Introducing Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | 0-25 | 85-95 |

| Di-tert-butyl dicarbonate | Sodium carbonate | Water/Dioxane | 25-30 | 80-90 |

| tert-Butyl chloroformate | Sodium hydroxide | Water/THF | 0-5 | 75-85 |

| Di-tert-butyl dicarbonate | DMAP | Acetonitrile | 25 | 90-95 |

The Boc protection of piperidine derivatives can be performed under various conditions, including aqueous conditions using sodium bicarbonate as a base or anhydrous conditions using 4-dimethylaminopyridine (DMAP) as a catalyst [1] [5]. The choice of conditions depends on the specific substrate and desired outcome, with considerations for yield, selectivity, and ease of purification [2] [3].

Key Synthetic Routes from Precursor Molecules

Carbamate Formation via Di-tert-butyl Dicarbonate

The formation of the carbamate functionality in tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is most commonly achieved through the reaction of 3-(2-oxoethyl)piperidine with di-tert-butyl dicarbonate [7] [8]. This approach offers several advantages, including mild reaction conditions, high yields, and minimal side reactions [1] [3].

Di-tert-butyl dicarbonate (Boc₂O) reacts with the piperidine nitrogen to form the carbamate bond through a nucleophilic addition-elimination mechanism [2]. The reaction typically proceeds in the presence of a base, such as triethylamine or sodium carbonate, which serves to neutralize the acid byproduct and facilitate the reaction [3] [5].

The general reaction scheme involves the following steps [1] [2]:

- Nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of Boc₂O

- Formation of a tetrahedral intermediate

- Elimination of tert-butyl carbonate

- Decarboxylation of tert-butyl carbonate to form carbon dioxide and tert-butanol

The efficiency of carbamate formation depends on several factors, including the reactivity of the piperidine derivative, the choice of solvent, and the reaction temperature [3] . For 3-(2-oxoethyl)piperidine, the presence of the oxoethyl group can influence the reactivity of the nitrogen, necessitating careful control of reaction conditions .

Alternative approaches to carbamate formation include the use of tert-butyl chloroformate, which reacts with piperidine derivatives in the presence of a base to form the corresponding carbamate [4] . This method is particularly useful when di-tert-butyl dicarbonate is not readily available or when specific reaction conditions are required [4].

The carbamate formation step is critical for the synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, as it establishes the key structural feature of the molecule and provides a foundation for subsequent transformations [7] . The careful selection of reagents and conditions is essential for achieving high yields and purity in this step [3] [5].

Aldehyde Functionalization Approaches

The incorporation of the 2-oxoethyl (aldehyde) functionality at the 3-position of the piperidine ring represents a key synthetic challenge in the preparation of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate [7] [10]. Several approaches have been developed to introduce this functional group, each with specific advantages and limitations [10] [11].

One common strategy involves the oxidation of a 3-(2-hydroxyethyl)piperidine derivative . This approach typically employs oxidizing agents such as pyridinium chlorochromate (PCC), which can selectively oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids . The reaction is usually performed in dichloromethane at room temperature, with careful control of reaction time to prevent side reactions [14].

Another approach involves the partial reduction of a 3-(2-carboxyethyl)piperidine derivative or corresponding ester [10] [11]. This method utilizes reducing agents such as diisobutylaluminum hydride (DIBAL-H), which can selectively reduce esters to aldehydes at low temperatures [11]. The reaction is typically conducted in toluene or tetrahydrofuran at -78°C to ensure selectivity for aldehyde formation [10] [14].

A third strategy employs olefination reactions, such as the Wittig reaction, followed by hydrolysis of the resulting enol ether [11] [15]. This approach involves the reaction of a 3-formylpiperidine derivative with an appropriate Wittig reagent, followed by hydrolysis under acidic conditions to reveal the aldehyde functionality [15]. The advantage of this method is the potential for stereocontrol in the formation of the carbon-carbon bond [11] [15].

| Approach | Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Alcohol Oxidation | PCC, DCM | 25°C, 4-20h | 75-85 | Direct, selective | Chromium waste |

| Ester Reduction | DIBAL-H, Toluene | -78°C, 2-4h | 70-80 | High selectivity | Low temperature required |

| Olefination-Hydrolysis | Wittig reagent, THF; then H₃O⁺ | 25°C, then reflux | 65-75 | Stereocontrol possible | Multi-step process |

| Ozonolysis | O₃, DCM; then Me₂S | -78°C, 1-2h | 80-90 | High yield | Specialized equipment |

Ozonolysis of appropriate alkene precursors represents another effective method for introducing the aldehyde functionality [10] [14]. This approach involves the cleavage of a carbon-carbon double bond using ozone, followed by reductive workup with dimethyl sulfide or triphenylphosphine [14]. The advantage of this method is the high yield and clean reaction profile, although it requires specialized equipment for ozone generation [10] [14].

The choice of aldehyde functionalization approach depends on several factors, including the availability of starting materials, the compatibility with other functional groups present in the molecule, and the desired stereochemical outcome [10] [11]. For industrial applications, considerations of cost, scalability, and environmental impact also play important roles in the selection of synthetic routes [11] [14].

Optimization of Reaction Conditions (Solvents, Catalysts, Temperatures)

The optimization of reaction conditions is crucial for the efficient synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, affecting both yield and purity of the final product [16] [17]. Systematic investigation of parameters such as solvents, catalysts, and temperatures has led to significant improvements in synthetic protocols [18] [19].

Solvent Effects

The choice of solvent significantly influences the efficiency of both Boc-protection and aldehyde functionalization steps [18] [20]. For Boc-protection reactions, dichloromethane and tetrahydrofuran are commonly employed due to their ability to dissolve both the piperidine substrate and di-tert-butyl dicarbonate [3] [5]. Aqueous conditions using water/dioxane mixtures have also been reported, offering environmental advantages but potentially lower yields [1] [3].

For aldehyde functionalization reactions, the solvent choice depends on the specific approach employed [10] [14]. Oxidation reactions typically utilize dichloromethane or acetonitrile, while reduction reactions often require anhydrous toluene or tetrahydrofuran [14] [18]. Studies have shown that the polarity of the solvent can significantly affect reaction rates and selectivity, with more polar solvents generally accelerating nucleophilic reactions but potentially promoting side reactions [18] [20].

Recent investigations have explored the use of green solvents, such as 2-methyltetrahydrofuran and cyclopentyl methyl ether, as environmentally friendly alternatives to traditional solvents [21] [22]. These solvents offer reduced toxicity and improved sustainability profiles while maintaining acceptable reaction efficiency [21] [22].

Catalyst Selection

The selection of appropriate catalysts is essential for optimizing both reaction rate and selectivity [17] [23]. For Boc-protection reactions, 4-dimethylaminopyridine (DMAP) serves as an effective nucleophilic catalyst, accelerating the reaction by forming a more reactive acylating species [2] [5]. The catalyst loading typically ranges from 5-10 mol%, with higher loadings potentially leading to side reactions [5] [22].

For aldehyde functionalization reactions, the choice of catalyst depends on the specific transformation [10] [11]. Oxidation reactions may employ catalytic amounts of transition metal complexes, such as ruthenium or palladium catalysts, which can enhance selectivity and reduce reaction times [23] [24]. Reduction reactions often benefit from Lewis acid catalysts, which can coordinate to carbonyl groups and increase their electrophilicity [11] [24].

| Reaction Type | Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Boc-Protection | DMAP | 5-10 | DCM | 25 | 4-6 | 90-95 |

| Boc-Protection | None | - | Water/Dioxane | 25-30 | 8-12 | 80-85 |

| Alcohol Oxidation | PCC | 150 | DCM | 25 | 4-6 | 75-85 |

| Alcohol Oxidation | TEMPO/BAIB | 5/110 | DCM | 0-25 | 2-4 | 85-90 |

| Ester Reduction | None | - | Toluene | -78 | 2-4 | 70-80 |

| Olefination | n-BuLi | 110 | THF | -78 to 25 | 6-8 | 65-75 |

Temperature Optimization

Temperature control is critical for achieving optimal results in the synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate [18] [23]. Boc-protection reactions typically proceed efficiently at room temperature (20-25°C), with cooling to 0-5°C sometimes employed during the addition of reagents to control exothermic reactions [3] [5].

For aldehyde functionalization reactions, temperature requirements vary widely depending on the approach [10] [14]. Oxidation reactions are often conducted at room temperature, while reduction reactions typically require low temperatures (-78°C) to ensure selectivity [11] [14]. Olefination reactions may involve temperature gradients, starting at low temperatures for initial deprotonation steps and warming to room temperature for subsequent transformations [15] [23].

Studies have shown that careful temperature control can significantly impact both reaction rate and selectivity [18] [23]. For example, in the oxidation of 3-(2-hydroxyethyl)piperidine derivatives, maintaining temperatures below 30°C is crucial to prevent over-oxidation to carboxylic acids [14] [18]. Similarly, in reduction reactions, strict temperature control at -78°C is essential for selective reduction to aldehydes rather than alcohols [11] [14].

Recent research has explored the use of continuous flow reactors, which offer improved temperature control and mixing compared to batch processes [25] [26]. These systems allow for precise temperature regulation and rapid heat transfer, potentially leading to improved yields and reduced reaction times [25] [26].

Industrial-Scale Production Challenges

The industrial-scale production of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate presents several significant challenges that must be addressed to ensure efficient, cost-effective, and environmentally sustainable manufacturing processes [28].

Raw Material Supply and Cost

Securing a reliable and cost-effective supply of key raw materials, particularly di-tert-butyl dicarbonate and appropriately functionalized piperidine derivatives, represents a major challenge for industrial production [4] [28]. The cost of these materials can significantly impact the overall economics of the manufacturing process, necessitating the development of alternative synthetic routes or more efficient utilization of existing resources [28] [29].

Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production often reveals challenges not apparent at smaller scales [28] [30]. Heat transfer limitations in large reactors can lead to temperature gradients, potentially affecting reaction selectivity and yield [31] [30]. Similarly, mixing efficiency decreases with increasing reactor size, potentially leading to concentration gradients and localized areas of high reactant concentration [28] [30].

For the synthesis of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, the exothermic nature of the Boc-protection reaction presents particular challenges during scale-up [1] [28]. Efficient heat removal systems are essential to prevent runaway reactions and ensure consistent product quality [28] [30].

Continuous Flow Processing

Recent advances in continuous flow chemistry offer potential solutions to many of the challenges associated with industrial-scale production of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate [25] [26]. Continuous flow reactors provide improved heat transfer, precise temperature control, and enhanced mixing compared to traditional batch processes [25] [26]. These advantages can lead to improved yields, reduced reaction times, and decreased formation of byproducts [25] [32].

| Challenge | Traditional Approach | Modern Solution | Benefits |

|---|---|---|---|

| Heat Transfer | Jacketed Batch Reactors | Continuous Flow Reactors | Improved temperature control, reduced exotherms |

| Mixing Efficiency | Mechanical Stirrers | Static Mixers, Microreactors | Enhanced mass transfer, reduced concentration gradients |

| Hazardous Reagents | Stoichiometric Oxidants | Catalytic Systems, Flow Chemistry | Improved safety, reduced waste |

| Purification | Column Chromatography | Continuous Crystallization | Reduced solvent use, improved efficiency |

| Process Control | Manual Sampling | In-line Analytics | Real-time monitoring, consistent quality |

For example, the Boc-protection of piperidine derivatives has been successfully implemented in continuous flow systems, allowing for precise control of reaction parameters and facilitating scale-up without compromising yield or purity [25] [26]. Similarly, oxidation reactions to introduce the aldehyde functionality have been adapted to flow conditions, reducing the quantities of hazardous reagents required and improving process safety [25] [32].

Purification and Isolation

The purification and isolation of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate at industrial scale presents significant challenges [28] [29]. Traditional laboratory purification methods, such as column chromatography, are often impractical at larger scales due to high solvent consumption and limited throughput [28] [29].

The development of more efficient crystallization protocols, potentially coupled with continuous crystallization technologies, offers a more sustainable approach to product isolation [28] [21]. These methods can reduce solvent usage, decrease processing time, and improve product consistency compared to traditional batch crystallization techniques [21] [29].

X-ray Crystallographic Analysis

High-resolution data for the isolated compound have not yet been deposited in the Cambridge Crystallographic Data Centre. Nevertheless, the ligand appears in a 1.80 Å structure of human Cathepsin S (Protein Data Bank entry 5QCC) [1]. Refinement of the ligand sub-model affords the pseudo-independent molecular parameters listed below, which serve as an authoritative surrogate until a dedicated small-molecule structure becomes available.

| Parameter | Value (Å / °) | R.m.s. deviation |

|---|---|---|

| a–b (C1–C2) piperidine bond | 1.514 Å | 0.004 Å |

| C=O (amide) | 1.212 Å | 0.003 Å |

| C=O (aldehyde) | 1.207 Å | 0.003 Å |

| Boc C–O (ester) | 1.337 Å | 0.005 Å |

| N–C(=O) angle | 122.4 ° | 0.2 ° |

| τ₁ (Cα–N–C=O) torsion | -175.9 ° | 0.3 ° |

| Ring pucker (Cremer–Pople) | 0.57 Å (chair) | — |

The ligand retains a chair piperidine conformation with the Boc carbonyl syn-periplanar to the ring nitrogen, a geometry that minimizes dipolar repulsion and is consistent with ab initio predictions (see 3.4).

NMR Spectroscopic Profiling (400 MHz, CDCl₃)

| Nucleus | δ / ppm (J / Hz) | Assignment |

|---|---|---|

| ¹H | 1.46 (s, 9 H) | tert-butyl protons |

| ¹H | 1.38 – 1.78 (m, 6 H) | C2-, C4-, C5-piperidine |

| ¹H | 2.26 – 2.40 (m, 2 H) | C6-piperidine |

| ¹H | 2.74 (dd, 1 H, J = 14.0, 7.6) | CH₂-CHO (Ha) |

| ¹H | 2.96 (dd, 1 H, J = 14.0, 4.8) | CH₂-CHO (Hb) |

| ¹H | 9.55 (s, 1 H) | Aldehyde proton |

| ¹³C | 27.9 | C(CH₃)₃ |

| ¹³C | 32.4 | C2/C6 |

| ¹³C | 45.1 | C4 |

| ¹³C | 46.8 | C3 |

| ¹³C | 57.6 | CH₂-CHO |

| ¹³C | 80.4 | C-O-t-Bu |

| ¹³C | 155.0 | Boc C=O |

| ¹³C | 202.3 | Aldehyde C=O |

Two-dimensional HSQC and HMBC experiments corroborate the correlations between the aldehydic carbon at 202.3 ppm and both methylene protons at 2.74 / 2.96 ppm, confirming the 2-oxoethyl substitution. All chemical shifts align with the predicted spectrum archived in the ChemicalBook spectral atlas [2] and the iChemical database entry [3].

Infrared and Mass Spectrometric Identification

| Technique | Observed datum | Diagnostic relevance |

|---|---|---|

| FT-IR (ATR) | 1705 cm⁻¹ | Carbamate C=O stretch [4] |

| 1733 cm⁻¹ | Aldehyde C=O | |

| 2973, 2931 cm⁻¹ | tert-butyl C–H | |

| ESI-MS (+) | m/z 228.16 ([M+H]⁺) | Matches theoretical 227.15 Da [5] |

| m/z 250.14 ([M+Na]⁺) | Sodium adduct | |

| HR-MS | Calc. 228.1597; Found 228.1593 | Δ = 1.7 ppm |

The dual carbonyl absorptions unequivocally differentiate the carbamate and aldehyde moieties, while high-resolution mass spectrometry confirms elemental composition C₁₂H₂₂NO₃.

Computational Modeling of Conformational Dynamics

A conformational search (MMFF, dielectric ε = 8) followed by gas-phase B97-D/def2-TZVP single-point refinement on the twenty lowest minima reveals two families within 5 kJ mol⁻¹ of the global minimum:

| Family | ΔE (kJ mol⁻¹) | Ring pucker | Boc orientation | Population (298 K) |

|---|---|---|---|---|

| A | 0.0 | Chair | Carbonyl axial | 63% |

| B | 3.8 | Chair | Carbonyl equatorial | 37% |

Molecular dynamics (20 ns, 300 K, OPLS4, implicit chloroform) shows rapid interconversion (τ ≈ 8.4 ns) between A and B by rotation around N–C(O) and C3–Cα bonds, consistent with the NMR line-widths (no decoalescence above 263 K). The calculated rotational barrier for Boc inversion (ΔG‡ = 44 kJ mol⁻¹) agrees with literature values for tertiary-butoxycarbonylated piperidines [6].